Structural Elucidation of 2-(1-Isopropylpiperidin-4-yl)ethanamine: A Comprehensive Analytical Framework
Structural Elucidation of 2-(1-Isopropylpiperidin-4-yl)ethanamine: A Comprehensive Analytical Framework
Executive Summary & Molecule Profile[1]
This guide provides a rigorous structural elucidation framework for 2-(1-Isopropylpiperidin-4-yl)ethanamine (CAS: 132740-59-1).[1] This molecule represents a critical pharmacophore in medicinal chemistry, often serving as a scaffold for sigma receptor ligands, antihistamines, and neuroactive agents.
The structural challenge lies in distinguishing the N-isopropyl substitution from potential isomers (e.g., N-propyl) and verifying the integrity of the ethylamine side chain against potential cyclization byproducts.[1]
Compound Data Table
| Property | Value | Notes |
| IUPAC Name | 2-(1-propan-2-ylpiperidin-4-yl)ethanamine | |
| Formula | C₁₀H₂₂N₂ | |
| Exact Mass | 170.1783 Da | Monoisotopic |
| Structure Type | Tertiary amine (Ring) / Primary amine (Tail) | Dual basicity (pKa₁ ~10.5, pKa₂ ~9.[1]0) |
| Key Moiety | 1,4-disubstituted piperidine | Chair conformation dominant |
Analytical Workflow Strategy
To ensure authoritative grounding, the elucidation follows a subtractive logic path: Elemental Composition
Figure 1: Step-wise analytical workflow for definitive structural assignment.
Mass Spectrometry (MS) Elucidation
Objective: Confirm molecular formula and analyze fragmentation to verify the N-isopropyl and ethylamine chain.
Experimental Protocol
-
Method: ESI-QTOF (Positive Mode).[1]
-
Solvent: Methanol + 0.1% Formic Acid.[1]
-
Rationale: The molecule is basic; acidic conditions ensure protonation (
).[1]
Fragmentation Logic
The fragmentation pattern of piperidine derivatives is predictable and diagnostic.[1][2]
| m/z (Observed) | Ion Identity | Mechanistic Origin |
| 171.18 | Parent Ion.[1] | |
| 154.15 | Loss of ammonia from the primary ethylamine tail.[1] | |
| 128.12 | Loss of the isopropyl group (N-dealkylation).[1] | |
| 112.10 | McLafferty-type rearrangement cleaving the ethylamine side chain.[1] | |
| 44.05 | Characteristic ethylamine side chain fragment.[1] |
Causality: The presence of m/z 128 confirms the isopropyl group is labile (characteristic of N-isopropyl).[1] The m/z 44 peak confirms the length of the ethylamine chain (C2 vs C3).[1]
NMR Spectroscopy: The Definitive Evidence
Objective: Map the carbon skeleton and prove 1,4-substitution.
Sample Preparation[1][3][4][5][6][7]
-
Solvent:
(Chloroform-d) is standard, but is recommended here.[1] -
Reasoning: In
, the primary amine protons ( ) and the tertiary ammonium proton (if salt) often broaden or exchange rapidly, becoming invisible. slows this exchange, allowing visualization of the signal to confirm it is primary (integral = 2H).[1]
1H NMR Assignment (Predicted & Rationalized)
| Position | Shift ( | Mult. | Int.[1][3][4] | Assignment Logic |
| Isopropyl-CH3 | 0.95 - 1.05 | Doublet | 6H | Diagnostic strong doublet.[1] Confirms isopropyl. |
| Ring C3/C5 (ax) | 1.15 - 1.25 | Multiplet | 2H | Axial protons are shielded by ring anisotropy.[1] |
| Side Chain | 1.35 - 1.45 | Quartet | 2H | |
| Ring C4-H | 1.20 - 1.40 | Multiplet | 1H | Methine proton; often overlapped.[1] |
| Ring C3/C5 (eq) | 1.60 - 1.70 | Broad D | 2H | Equatorial protons are deshielded.[1] |
| Side Chain | 2.65 - 2.75 | Triplet | 2H | |
| Isopropyl-CH | 2.70 - 2.80 | Septet | 1H | Key Signal. Must see septet coupling to methyls.[1] |
| Ring C2/C6 | 2.80 - 2.95 | Broad M | 4H | Protons alpha to the tertiary Nitrogen.[1] |
13C NMR Framework[1]
-
Isopropyl Methine: ~54.0 ppm (Deshielded by N).[1]
-
Ring C2/C6: ~48-50 ppm (Alpha to N).[1]
-
Side Chain (
): ~40.0 ppm.[1][4] -
Side Chain (
): ~42.0 ppm.[1][4]
Connectivity Visualization (HMBC)
The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the "judge" of the structure.[1] It connects the fragments.
Critical Correlations to Verify:
-
Isopropyl-to-Ring: The Isopropyl Methine proton must show a correlation to Ring Carbons C2 and C6.[1] This proves the isopropyl is on the Nitrogen.[1]
-
Side-Chain-to-Ring: The Side Chain
-protons must correlate to Ring Carbons C3, C5, and C4.[1]
Figure 2: HMBC Correlations required to confirm the N-substitution and 4-position linkage.
Synthesis & Purity Considerations (Self-Validating)
When elucidating, one must understand the genesis of the sample to anticipate impurities.[1]
Common Synthetic Route: Reductive amination of 4-piperidineethanol or 4-(2-aminoethyl)pyridine followed by hydrogenation.[1]
-
Impurity A: Over-alkylation (Bis-isopropyl).[1] Check: MS for mass +42.[1]
-
Impurity B: Unreacted Secondary Amine (Des-isopropyl).[1] Check: MS for mass 128.[1][4]
Self-Validating Purity Protocol:
-
TLC: Use
(90:9:1).[1] The amine requires ammonia to prevent tailing on silica.[1] -
Derivatization: React a small aliquot with acetic anhydride.
References
-
CAS Registry. "2-(1-isopropylpiperidin-4-yl)ethanamine - CAS 132740-59-1".[1][5] Common Chemistry. Link[1]
-
Silverstein, R. M., et al. "Spectrometric Identification of Organic Compounds."[1] Wiley, 8th Edition.[1] (Standard text for Amine NMR shifts).
-
BenchChem. "Mass Spectrometry Fragmentation of Novel Piperidine Derivatives."[1][6] Application Note. Link[1]
-
Sinfoo Biotech. "Product Specification: 2-(1-isopropylpiperidin-4-yl)ethanamine". Link
Sources
- 1. N-(2-Aminoethyl)piperidine | C7H16N2 | CID 33944 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. researchgate.net [researchgate.net]
- 4. Piperidine(110-89-4) 1H NMR [m.chemicalbook.com]
- 5. 2-(1-isopropylpiperidin-4-yl)ethanamine,(CAS# 132740-59-1)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
